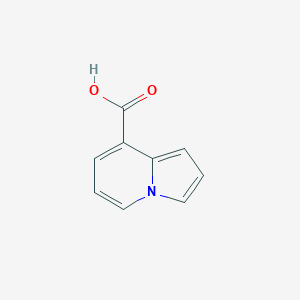

Indolizine-8-carboxylic acid

Description

Historical Context and Evolution of Indolizine (B1195054) Chemistry

The journey into the chemistry of indolizine began in 1890 when Italian chemist Angeli first reported a related structure and proposed the name "pyrindole" for the parent base. jbclinpharm.org However, the first definitive synthesis of the indolizine molecule was not accomplished until 1912 by Scholtz. jbclinpharm.orgjbclinpharm.org In his work, Scholtz treated 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, yielding a crystalline substance he named "picolide." jbclinpharm.org Subsequent hydrolysis of this intermediate produced the indolizine core. jbclinpharm.orgjbclinpharm.org

Initially, the structure of the new compound, which shared the empirical formula C8H7N with indole (B1671886) and isoindole, was a subject of investigation. jbclinpharm.org Scholtz observed that it possessed weak basicity and exhibited reactions characteristic of pyrroles and indoles, leading him to correctly assign it the pyrrolopyridine structure. jbclinpharm.org The name "indolizine" was eventually adopted for this heterocyclic system. jbclinpharm.org Early synthetic methods reported by chemists like Scholtz, Borrows, Holland, and Diels and Alder often resulted in unsatisfactory yields. jbclinpharm.org Significant improvements in the synthesis of the parent indolizine were later achieved by Boekelheide and Windgassen, who developed methods with yields as high as 50%. jbclinpharm.org The evolution of synthetic strategies, from classical methods like the Chichibabin reaction to modern transition metal-catalyzed processes, has since expanded the accessibility and diversity of indolizine derivatives. rsc.orgrsc.org

Table 1: Historical Milestones in Indolizine Chemistry

| Year | Researcher(s) | Key Contribution | Citation |

|---|---|---|---|

| 1890 | Angeli | First report on an indolizine-related structure; proposed the name "pyrindole". | jbclinpharm.org |

| 1912 | Scholtz | First successful synthesis of the parent indolizine compound. | jbclinpharm.orgjbclinpharm.org |

Significance of the Indolizine Core Structure in Chemical Research

The indolizine nucleus is a significant scaffold in chemical research due to its unique structural and electronic properties. derpharmachemica.com It is a bicyclic aromatic system composed of a fused five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with a bridging nitrogen atom. derpharmachemica.comontosight.ai As a structural isomer of the biologically ubiquitous indole, the indolizine core has attracted considerable interest. derpharmachemica.comijettjournal.org It is a π-electron-rich heterocycle with 10 π-electrons, making it isoelectronic with indole and related to purines. derpharmachemica.comijettjournal.org

This electron-rich nature and planar structure contribute to its distinct reactivity and physical properties, including strong fluorescence, which makes it a valuable tool for developing bioprobes, sensors, and materials for optoelectronic devices. derpharmachemica.comchim.it The indolizine framework serves as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. chim.ittaylorandfrancis.com Although aromatic indolizines are not commonly found in nature, their synthetic analogues are central to the development of new therapeutic agents. chim.it The core's dense architecture, aromaticity, and planarity provide a versatile platform for synthetic modifications, allowing for the fine-tuning of chemical and physical properties. derpharmachemica.comchim.it

Specific Research Focus on Indolizine-8-carboxylic acid and its Unique Attributes

Research into specific derivatives like this compound stems from the need to create functionalized building blocks for more complex molecular architectures. The placement of a carboxylic acid group at the C-8 position of the pyridine ring is particularly strategic. Carboxylic acids are versatile functional groups in organic synthesis, serving as precursors for a wide array of other functionalities, such as esters, amides, and acid chlorides.

The synthesis of 8-substituted indolizines can be achieved through various methods, including those starting from 3-substituted bromopyridines. nih.gov The presence of the carboxylic acid group at this position can influence the electronic properties of the entire indolizine ring system. It can also be used as a handle for further chemical transformations, enabling the construction of more elaborate molecules for applications in medicinal chemistry and materials science. For instance, altering the aromatic nucleus of indolizine with a carboxylic acid group has been a strategy in the development of potent receptor antagonists. derpharmachemica.com The direct acylation of indolizines with carboxylic acids has also been developed as a practical synthetic method. acs.org While much of the literature focuses on substitutions at the C-1, C-2, and C-3 positions of the pyrrole ring, functionalization of the pyridine ring, as seen in this compound, opens different avenues for structural diversification.

Overview of Key Research Areas and Methodological Approaches

The synthesis of the indolizine scaffold is a major area of research, with several established and emerging methodological approaches.

Key Synthetic Strategies:

Cycloaddition Reactions: 1,3-dipolar cycloaddition is one of the most widely used methods, typically involving the reaction of pyridinium (B92312) ylides with dipolarophiles like activated alkenes or alkynes. rsc.orgrsc.org This approach is fundamental for creating a variety of substituted indolizines. rsc.org 1,5-dipolar cycloadditions are also a common classical method. derpharmachemica.com

Tschitschibabin (Chichibabin) Reaction: This is a classical method for indolizine synthesis. rsc.orgrsc.org

Intramolecular Cyclization: Strategies involving the cyclization of substituted pyridine or pyrrole precursors are frequently employed. derpharmachemica.com

Modern Catalytic Methods: More recent developments include transition metal-catalyzed reactions, such as those using palladium, rhodium, or copper, which allow for novel bond formations and the construction of highly functionalized indolizines. rsc.orgnih.gov For instance, palladium-catalyzed multicomponent synthesis offers a modular way to assemble indolizines from simple reagents like 2-bromopyridines, imines, and alkynes. nih.gov

These synthetic methodologies are crucial for accessing specific derivatives like this compound. For example, using a 3-substituted pyridine derivative as a starting material can lead to the formation of 8-substituted indolizines. nih.gov

Primary Research Applications: The research applications of indolizine derivatives are extensive, driven by the versatility of the core structure.

Medicinal Chemistry: Indolizine derivatives have been investigated for a wide range of potential pharmacological activities. ontosight.airesearchgate.net The scaffold is considered a privileged structure for drug discovery. derpharmachemica.comtaylorandfrancis.com

Materials Science: The strong fluorescence properties of many indolizine derivatives make them attractive for use as organic sensitizers in dye-sensitized solar cells, as fluorescent probes for bioimaging, and as components in organic light-emitting diodes (OLEDs). chim.it

Synthetic Intermediates: Functionalized indolizines, including this compound, serve as important intermediates for the synthesis of more complex heterocyclic systems, such as cyclazines, through [8+2] cycloaddition reactions. mdpi.comnih.gov

Table 2: Common Synthetic Approaches for the Indolizine Core

| Method | Description | Typical Reactants | Citation |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Annulation of a three-atom dipole with a two-atom component. | Pyridinium ylides and activated alkenes/alkynes. | rsc.orgrsc.org |

| Tschitschibabin Reaction | A classical condensation reaction for synthesizing indolizines. | Pyridine derivatives and α-halocarbonyl compounds. | rsc.org |

| Metal-Catalyzed Coupling | Modern methods enabling modular assembly of the indolizine ring. | Halopyridines, imines, alkynes, etc., with a metal catalyst (e.g., Palladium). | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

indolizine-8-carboxylic acid |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-1-5-10-6-2-4-8(7)10/h1-6H,(H,11,12) |

InChI Key |

KNIKYUNHDSXADN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN2C=CC=C2C(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine 8 Carboxylic Acid and Its Derivatives

Classical and Established Approaches to Indolizine (B1195054) Ring System Construction

The formation of the bicyclic indolizine structure, which consists of a fused pyridine (B92270) and pyrrole (B145914) ring sharing a nitrogen atom, can be achieved by starting from either a pyrrole or a pyridine precursor. chemicalbook.com

One fundamental approach to constructing the indolizine skeleton involves building a six-membered pyridine ring onto a pre-existing, suitably functionalized pyrrole ring. chemicalbook.commdpi.com This strategy often utilizes pyrrole-based precursors that undergo cyclization to form the desired fused ring system. mdpi.com For instance, methods have been developed starting from 2-formylpyrroles or other substituted pyrroles. mdpi.comnih.govresearchgate.net

A notable example involves the treatment of enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates with a Lewis acid to afford indolizines. nih.gov Another method describes the cyclization of the Stobbe product derived from pyrrole-2-carboxaldehyde. nih.gov Under basic conditions, such as using acetic anhydride (B1165640) and triethylamine, this cyclization can lead to indolizine products in good yields. nih.gov Furthermore, the annulation of 2-acetylpyrrole (B92022) derivatives through a cycloaromatization process provides a route to indolizines with various substituents on the pyridine portion of the ring. organic-chemistry.org

The most prevalent and versatile methods for indolizine synthesis start with pyridine derivatives. ijettjournal.orgusp.br These strategies include classical intramolecular cyclizations like the Tschichibabin and Scholtz reactions, as well as the widely used 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with dipolarophiles. ijettjournal.org

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing the indolizine ring. tandfonline.com This method typically involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then reacts with an electron-deficient alkyne or alkene in a [3+2] cycloaddition. ijettjournal.orgrsc.orgresearchgate.net The pyridinium ylides are stabilized by an electron-withdrawing group, which facilitates their formation. researchgate.net A variety of catalysts, including copper, palladium, and gold, can be employed, although many procedures also proceed under base-mediated or metal-free conditions. ijettjournal.orgrsc.orgnih.gov

For example, pyridinium salts can be deprotonated with a base to yield pyridinium ylides, which are capable of reacting in [3+2] cycloaddition reactions. rsc.org The reaction of pyridinium ylides with electron-deficient ynamides provides an efficient route to substituted 2-aminoindolizines. nih.gov Another approach describes a palladium-catalyzed, multicomponent synthesis where a reactive pyridine-based 1,3-dipole is generated from a 2-bromopyridine, an imine, and carbon monoxide, which then undergoes spontaneous cycloaddition with an alkyne to form the indolizine. nih.gov

| Pyridine-Based Method | Precursors | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Pyridinium salts, alkynes/alkenes | Versatile, widely used, often proceeds via [3+2] annulation. | rsc.org, ijettjournal.org |

| Tschichibabin Reaction | 2-Alkylpyridines, α-haloketones | Classical intramolecular cyclization. | usp.br |

| Scholtz Reaction | 2-Alkylpyridines, anhydrides | Classical intramolecular cyclization, often requires high temperatures. | usp.br |

| Palladium-Catalyzed Carbonylative Coupling | 2-Bromopyridines, imines, alkynes | Modular, multicomponent synthesis via a reactive 1,3-dipole. | nih.gov |

| Copper-Catalyzed Cyclization | 2-(2-enynyl)pyridines, nucleophiles | Atom-economical, forms C-N and C-nucleophile bonds simultaneously. | rsc.org |

Targeted Synthesis of Indolizine-8-carboxylic acid

The synthesis of this compound requires strategies that not only form the indolizine ring but also control the placement of the carboxylic acid group, or a precursor, at the C-8 position.

A direct and effective pathway to this compound involves the synthesis of the corresponding ester followed by hydrolysis. jlu.edu.cn A one-pot reaction sequence has been developed where pyridinium N-ylides react with alkenes in a 1,3-dipolar cycloaddition, followed by aromatization in the presence of tetrakispyridinecobalt(II) dichromate (TPCD), to yield indolizine carboxylic acid esters. These crude esters can then be directly hydrolyzed to obtain the desired indolizine carboxylic acids in good yields. jlu.edu.cn

An alternative and crucial strategy for introducing functionality at the C-8 position relies on the use of 3-substituted pyridine precursors in cycloaddition reactions. tandfonline.comnih.gov The use of a sterically hindered 3-substituted bromopyridine, for instance, can lead to the formation of an 8-substituted indolizine in a palladium-catalyzed multicomponent reaction. nih.gov

Post-synthesis functionalization of the indolizine ring is another viable route. 8-Hydroxyindolizines can be converted to their corresponding O-triflates. These triflates are valuable intermediates that permit the introduction of various substituents at the C-8 position via Suzuki-Miyaura cross-coupling reactions with boronic acids. organic-chemistry.orgrsc.org This method allows for the introduction of a group that can subsequently be converted to a carboxylic acid.

| Method | Precursors/Intermediates | Reaction Type | Key Advantage | Reference(s) |

| Direct Synthesis & Hydrolysis | Pyridinium N-ylides, alkenes | 1,3-Dipolar Cycloaddition / Aromatization / Hydrolysis | Direct route to the carboxylic acid. | jlu.edu.cn |

| Regioselective Cycloaddition | 3-Substituted Pyridines, alkynes | 1,3-Dipolar Cycloaddition | Controls placement of the C-8 substituent from the start. | nih.gov, tandfonline.com |

| Post-Synthesis Functionalization | 8-Triflyl-indolizine, boronic acids | Suzuki-Miyaura Cross-Coupling | Allows for late-stage introduction of C-8 functionality. | organic-chemistry.org, rsc.org |

The regioselectivity of the synthesis is a critical factor, particularly when using substituted precursors. In the 1,3-dipolar cycloaddition of a pyridinium ylide derived from a 3-substituted pyridine with an unsymmetrical alkyne, two regioisomeric products can be formed: the 6-substituted or the 8-substituted indolizine. tandfonline.comrsc.org The reaction conditions, including the choice of base and solvent, can influence the ratio of these isomers. tandfonline.com For example, the reaction of 3-phenylpyridinium salts with acetylenic dipolarophiles in the presence of K₂CO₃ has been shown to be highly regioselective. tandfonline.com

The mechanism of the palladium-catalyzed multicomponent synthesis involves the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with the alkyne. nih.gov The use of a 3-substituted bromopyridine directs the regiochemical outcome, leading to the 8-substituted indolizine product. nih.gov Similarly, silver-promoted (4+1) annulation of isocyanoacetates with alkylpyridinium salts proceeds through a proposed mechanism of nucleophilic addition, deprotonation to an ylide, intramolecular cyclization, and elimination to yield 1,2-disubstituted indolizines, with the regioselectivity being a key aspect of the transformation. acs.org

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired indolizine product. For the synthesis of 6- and 8-phenylindolizine carboxylates, conducting the [3+2] cycloaddition under mild conditions with potassium carbonate (K₂CO₃) as the base results in good yields. tandfonline.com The resulting cycloadduct undergoes rapid auto-oxidation to furnish the final aromatic indolizine derivative. tandfonline.com

Modern Catalytic and Green Chemistry Methods in this compound Synthesis

Recent advancements in catalysis have revolutionized the synthesis of indolizine derivatives, enabling milder reaction conditions, greater functional group tolerance, and improved yields. These modern methods stand in contrast to more traditional approaches like the Tschitschibabin reaction. chim.itderpharmachemica.com

Transition metal catalysis, particularly using palladium and copper, has become a cornerstone for the construction of the indolizine framework. These methods often involve the formation of key C-C and C-N bonds through various coupling and annulation strategies.

Palladium-Catalyzed Syntheses: Palladium catalysts are highly effective for synthesizing indolizines from readily available starting materials. rsc.org A notable multicomponent approach utilizes the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govscispace.com In this process, carbon monoxide is not incorporated into the final product but serves to generate a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. rsc.orgnih.gov This modular strategy allows for systematic variation of substituents on the indolizine ring. nih.govscispace.com For instance, using a 3-substituted bromopyridine can lead to the formation of 8-substituted indolizines. rsc.orgnih.gov

Another significant palladium-catalyzed method is the annulation of propargyl carbonates with 2-(pyridin-2-yl)acetonitrile derivatives. rsc.orgnih.gov The choice of phosphine (B1218219) ligand in this reaction is critical for achieving high regioselectivity. nih.gov The proposed mechanism involves the oxidative addition of the palladium catalyst to the propargyl carbonate, forming a σ-allenylpalladium(II) intermediate, which, after nucleophilic attack by the pyridinium anion and subsequent isomerization, yields the indolizine product. rsc.org Furthermore, palladium catalysis has been employed in the cyclization of propargylic pyridines with aroyl chlorides, where the reaction is initiated by the oxidative addition of the aroyl chloride to the Pd(0) complex. sci-hub.sesci-hub.se

Copper-Catalyzed Syntheses: Copper catalysis offers a cost-effective and efficient alternative for synthesizing indolizine derivatives. A novel copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids provides direct access to C-2 arylated indolizines. nih.govthieme-connect.com This reaction proceeds through C-H olefination and decarboxylative amination. nih.gov While the method is effective for aryl and heteroaryl α,β-unsaturated carboxylic acids, it has shown limitations with alkyl-substituted variants. thieme-connect.com

Copper catalysts, such as copper bromide (CuBr), have also been successfully used in solvent-free, three-component reactions of pyridines, acetophenones, and electron-deficient alkenes to produce indolizines in high yields. rsc.orgmdpi.combohrium.com These reactions demonstrate high stereoselectivity and good functional group tolerance. bohrium.com

Table 1: Comparison of Palladium- and Copper-Catalyzed Reactions for Indolizine Synthesis

| Catalyst System | Starting Materials | Key Features | Ref |

|---|---|---|---|

| Pd(dba)₂, Xantphos, CO | 2-Bromopyridines, Imines, Alkynes | Multicomponent, modular, CO as transient activator | nih.gov, rsc.org |

| Pd(OAc)₂, dppf | Propargyl carbonates, 2-(Pyridin-2-yl)acetonitriles | Regioselective, ligand-dependent | rsc.org, nih.gov |

| Pd(PPh₃)₄ | Propargylic pyridines, Aroyl chlorides | Initiated by oxidative addition of aroyl chloride | sci-hub.se, sci-hub.se |

| Cu(OAc)₂ | 2-Alkylazaarenes, α,β-Unsaturated carboxylic acids | C-H olefination, decarboxylative amination | nih.gov, thieme-connect.com |

| CuBr, (NH₄)₂S₂O₈ | Pyridine, Acetophenone, Nitroolefin | Solvent-free, high stereoselectivity | mdpi.com, bohrium.com |

In line with green chemistry principles, organocatalytic and biocatalytic methods have emerged as powerful tools for indolizine synthesis, avoiding the use of potentially toxic and expensive heavy metals.

Organocatalysis: Organocatalysis in indolizine synthesis often focuses on the functionalization of the pre-formed indolizine core. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines has been developed using electrophiles like ortho-hydroxybenzyl alcohols. rsc.org This method provides a straightforward route to C3-functionalized indolizine derivatives with structural diversity and good yields. rsc.org Another approach involves an amine and N-heterocyclic carbene (NHC) relay catalysis for the [3+2] fusion of azaarenes and α,β-unsaturated aldehydes. organic-chemistry.org

Biocatalysis: Biocatalysis offers an environmentally benign route to indolizine synthesis. Whole cells of microorganisms have been employed as effective biocatalysts. For instance, strains of the yeast Yarrowia lipolytica have been shown to catalyze the one-pot synthesis of bis-indolizines from 4,4′-bipyridine, α-bromo-carbonyl reagents, and activated alkynes in a buffer solution at room temperature. grafiati.com This "one-pot" biocatalytic approach leads to high purity and good yields of the final products. grafiati.com Plant-based biocatalysts, such as cells from horseradish root (Armoracia rusticana), have also been used to catalyze the formation of bis-indolizines. rsc.org While these methods are promising, their substrate scope can sometimes be limited. rsc.org

Table 2: Examples of Organocatalytic and Biocatalytic Indolizine Syntheses

| Catalyst Type | Catalyst/Biocatalyst | Reaction Type | Key Features | Ref |

|---|---|---|---|---|

| Organocatalyst | Brønsted Acid | C3-Alkylation | Functionalization of pre-formed indolizine core | rsc.org |

| Biocatalyst | Yarrowia lipolytica (whole cells) | [3+2] Cycloaddition | "One-pot" synthesis, aqueous medium, room temp. | rsc.org, grafiati.com |

| Biocatalyst | Armoracia rusticana (horseradish root cells) | Bis-indolizine formation | Plant-based biocatalysis | rsc.org |

Photoredox catalysis and visible-light-promoted reactions represent a rapidly evolving field in organic synthesis, offering mild and energy-efficient pathways to complex molecules. These methods have been successfully applied to the synthesis of indolizine derivatives. bohrium.com

Visible-light-induced intermolecular [3+2] cycloadditions of indolizines with alkynes have been developed, using photosensitizers like Rose Bengal, to afford cyclazine derivatives with high regioselectivity. mdpi.com Similarly, an alkenylation–cyclization process can be achieved with alkenes using oxygen as the oxidant. mdpi.com Some strategies even proceed without an external photocatalyst, relying on the formation of an electron donor-acceptor (EDA) complex between the reactants upon irradiation. mdpi.com For example, the perfluoroalkylation of imidazo[1,2-a]pyridines (an analogous N-fused heterocyclic system) with perfluoroalkyl iodides can be induced by visible light via a photoactive EDA complex. mdpi.com

A significant application of photoredox catalysis is the generation of radical intermediates from stable precursors like carboxylic acids. acs.orgnih.gov For instance, 3-acyl-2-methoxyindolizines can be used for the rapid, red-light-induced photooxidation and release of carboxylic acids in the presence of a catalytic amount of methylene (B1212753) blue. researchgate.netacs.org This highlights the potential of the indolizine scaffold in photocleavable systems. researchgate.net

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents and the use of alternative energy sources to accelerate reactions. derpharmachemica.com

Solvent-Free Synthesis: Solvent-free conditions have been effectively applied to the synthesis of indolizines. A notable example is the CuBr-catalyzed reaction of pyridine, acetophenone, and an electron-deficient alkene, which proceeds at elevated temperatures without any solvent, enhancing the reaction rate and aligning with green chemistry ideals. rsc.orgmdpi.com

Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times in organic synthesis, including the preparation of indolizines. derpharmachemica.comresearchgate.netresearchgate.net One-pot, three-component reactions of an acyl bromide, a pyridine, and an acetylene (B1199291) can be efficiently mediated by microwave heating in the presence of basic alumina, leading to excellent yields of the corresponding indolizines. acs.org Microwave assistance has also been used to produce indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate derivatives from Morita-Baylis-Hillman adducts in good yields. researchgate.net

Ultrasound irradiation is another non-conventional energy source that has been used to promote indolizine synthesis. An ultrasound-promoted method for the regioselective synthesis of chalcogeno-indolizines via a stepwise 1,3-dipolar cycloaddition has been reported. rsc.org

Table 3: Green Chemistry Approaches to Indolizine Synthesis

| Method | Catalyst/Conditions | Key Features | Ref |

|---|---|---|---|

| Solvent-Free | CuBr, (NH₄)₂S₂O₈, 130 °C | Three-component reaction, enhanced rate | mdpi.com |

| Microwave-Assisted | Basic Alumina, Microwave | One-pot, three-component, rapid synthesis | acs.org |

| Ultrasound-Promoted | Ultrasound irradiation | Stepwise 1,3-dipolar cycloaddition | rsc.org |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for synthesizing chiral indolizine derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Recent advances have focused on creating axial chirality and controlling stereocenters within the indolizine framework. An organocatalyzed, atropoenantioselective [8+2] cycloaddition between pyridinium ylides and ynals has been developed to produce axially chiral 3-arylindolizines. acs.org This reaction, catalyzed by commercially available chiral amines, provides access to these atropisomers with high enantioselectivities. acs.org

For the synthesis of chiral indolizidine alkaloids, which are reduced forms of indolizines, various enantioselective strategies have been established. acs.org While direct stereoselective synthesis of this compound itself is less commonly reported, methods developed for analogous structures provide a clear pathway. For example, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been used for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Similarly, sugar-derived indolizines have been used as versatile chiral building blocks for the synthesis of enantiopure di- and tetrahydroxyindolizidines. acs.org These approaches demonstrate the feasibility of accessing optically pure this compound analogues through the careful selection of chiral catalysts or chiral starting materials.

Chemical Reactivity and Derivatization Strategies for Indolizine 8 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Indolizine (B1195054) Nucleus

The indolizine ring system is characterized by a high electron density, particularly in the five-membered pyrrole-like ring, making it susceptible to electrophilic attack. jbclinpharm.orgchim.it Generally, electrophilic substitution occurs preferentially at the C-3 position, followed by the C-1 position. jbclinpharm.orgjbclinpharm.org This reactivity pattern is consistent with molecular orbital calculations that identify C-3 as the most nucleophilic center. jbclinpharm.org

Regioselectivity and Electronic Effects of the Carboxyl Group

The presence of an electron-withdrawing carboxylic acid group at the C-8 position on the pyridine (B92270) ring significantly influences the regioselectivity of electrophilic substitution. This group deactivates the six-membered pyridine ring towards electrophilic attack. While direct studies on the electrophilic substitution of indolizine-8-carboxylic acid are not extensively documented, the electronic properties of the substituents play a crucial role. Electrochemical studies on various substituted indolizines have shown that electron-withdrawing groups lead to higher oxidation potentials, indicating a lower propensity for electrophilic attack. researchgate.net The carboxyl group at C-8 is expected to decrease the electron density of the entire ring system, potentially altering the typical C-3 selectivity or requiring harsher reaction conditions for substitutions to occur.

Functionalization at C-8 and Adjacent Positions

Direct functionalization at the C-8 position, which already bears the carboxylic acid group, typically involves reactions of the carboxyl moiety itself. However, reactions at positions adjacent to C-8 can be achieved through various synthetic strategies. For instance, the synthesis of indolizino[8,7-b]indole derivatives through cycloaddition reactions demonstrates a method for building complex structures fused at the C-7 and C-8 positions. acs.org Furthermore, reports on the bromination of an indolizine-2-carboxylic acid at the 8-position suggest that direct halogenation on the pyridine ring is feasible, which could serve as a handle for further modifications. smolecule.com In some cases, unexpected functionalization at the C-8 position has been observed, such as the formation of a ketone during the bulk oxidation of a C-1 substituted indolizine derivative. researchgate.net

Nucleophilic Additions and Substitutions

The inherent electron-rich nature of the indolizine nucleus makes it generally resistant to nucleophilic attack. jbclinpharm.orgchim.it However, the introduction of strong electron-withdrawing groups can activate the ring system for such reactions.

Reactivity of the Indolizine Ring System

Nucleophilic attack on the indolizine ring is uncommon unless the system is activated by potent electron-withdrawing substituents. For example, 8-nitroindolizines have been shown to undergo nucleophilic amination at the C-5 position. jbclinpharm.org This suggests that the electron-withdrawing nature of the carboxylic acid group at C-8 might similarly activate the pyridine ring, particularly at the C-5 and C-7 positions, to nucleophilic attack, although specific examples for this compound are not prevalent in the literature.

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group at the C-8 position is a versatile functional handle for a variety of derivatization reactions. These transformations are crucial for modifying the molecule's properties and for synthesizing more complex structures.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. This is a common transformation for altering solubility and for use in further synthetic steps. evitachem.com For instance, ethyl and methyl esters of various indolizine carboxylic acids have been synthesized. chembk.comchemicalbook.com

Amidation: The formation of amides from the carboxylic acid is another key derivatization strategy. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. rsc.org Propylphosphonic acid anhydride (B1165640) has been effectively used as a coupling agent for the synthesis of indolizine-2-carboxamides. semanticscholar.org This method has been applied to create a variety of amide derivatives, including those with potential biological activity. lookchem.comwipo.int A silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides also provides a route to amides. nih.gov

Decarboxylation: The removal of the carboxylic acid group can be accomplished under certain reaction conditions. smolecule.com For example, a TEMPO-catalyzed decarboxylation has been developed for the synthesis of 1,2-unsubstituted indolizines. researchgate.net In some synthetic sequences, decarboxylation can occur as a subsequent step after an initial reaction. nsf.gov

Table 1: Derivatization Reactions of the Carboxyl Group in this compound and its Analogs

| Reaction | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or DCC | Ester | evitachem.comchembk.comchemicalbook.com |

| Amidation | Amine, Coupling agent (e.g., Propylphosphonic acid anhydride) | Amide | rsc.orgsemanticscholar.orglookchem.comwipo.intnih.gov |

| Decarboxylation | Heat, TEMPO-catalysis | Unsubstituted at C-8 | smolecule.comresearchgate.netnsf.gov |

Cycloaddition Reactions Involving this compound or its Derivatives

The indolizine ring system can participate as an 8π component in [8+2] cycloaddition reactions with electron-deficient alkynes and alkenes to form cycl[3.2.2]azine derivatives. mdpi.comnih.gov The presence and nature of substituents on the indolizine ring can significantly influence the course of these reactions.

Electron-withdrawing groups, such as a nitro group at the C-6 or C-8 position, are known to affect the reactivity and regioselectivity of cycloaddition reactions. mdpi.com This suggests that this compound and its derivatives would be suitable substrates for such transformations. The reaction of 8-methylindolizine (B3350851) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported, indicating that substitution on the pyridine ring does not preclude cycloaddition. mdpi.com

Furthermore, 1,3-dipolar cycloaddition reactions using pyridinium (B92312) ylides are a common method for synthesizing functionalized indolizines, often resulting in carboxamide or carbonitrile derivatives at the C-3 position. researchgate.net The synthesis of indolizino[8,7-b]indole derivatives via 1,3-dipolar cycloaddition highlights the utility of this reaction for constructing complex heterocyclic systems fused to the indolizine core. acs.org While specific examples starting directly from this compound are scarce, the general reactivity patterns of substituted indolizines suggest its potential as a substrate in various cycloaddition reactions.

[8+2] and [3+2] Dipolar Cycloadditions

The indolizine framework is well-suited for cycloaddition reactions, where it can act as an 8π component. These reactions provide powerful methods for constructing complex fused heterocyclic systems.

[8+2] Cycloadditions: The indolizine system readily undergoes [8+2] cycloaddition with electron-deficient alkynes or alkenes to form cycl[3.2.2]azine derivatives. mdpi.com This reaction is often catalyzed by transition metals like palladium or promoted by heat. mdpi.com While specific examples starting directly with this compound are sparse in literature, studies on substituted indolizines show that the reaction tolerates various functional groups. For instance, the reaction of variously substituted indolizines with dienophiles like dimethyl acetylenedicarboxylate (DMAD) proceeds to give the corresponding cyclazine structures. mdpi.com An organocatalytic, atropoenantioselective [8+2] cycloaddition between pyridinium ylides and ynals has also been developed to afford axially chiral 3-arylindolizines, demonstrating the versatility of this approach in creating complex stereochemistry. acs.org

[3+2] Dipolar Cycloadditions: The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing the indolizine ring itself, often starting from a pyridinium ylide and a suitable dipolarophile. chim.itrsc.org In these syntheses, the substituents on the final indolizine product, including carboxylic acid groups, are determined by the choice of starting materials. A notable decarboxylative four-component reaction has been developed where a carboxylic acid derivative, generated in situ from maleic anhydride, can serve as a formal leaving group, highlighting the intricate role functionalities can play in these transformations. rsc.org Furthermore, a copper(II)-catalyzed reaction involving pyridinium ylides and nitroalkenes proceeds via a stepwise [3+2] cycloaddition mechanism to yield functionalized indolizines. rsc.org

A relevant three-component reaction between an indole-2,3-dione (isatin), (S)-pipecolic acid, and trans-3-benzoylacrylic acid yields spiro[indoline-3,3′-indolizine] derivatives that contain a carboxylic acid group at the 1'-position. This demonstrates a practical application of [3+2] cycloaddition in creating indolizine structures bearing a carboxylic acid moiety.

Table 1: Synthesis of Spiro[indoline-3,3′-indolizine]-1′-carboxylic acid Derivatives via [3+2] Cycloaddition

| Isatin Derivative | Amino Acid | Dipolarophile | Resulting Product |

| Indole-2,3-dione | (S)-Pipecolic acid | trans-3-Benzoylacrylic acid | (1′SR,2′SR,3RS,8a′RS)-2′-Benzoyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid |

| 1-Hexylindole-2,3-dione | (S)-Pipecolic acid | trans-3-Benzoylacrylic acid | (1′SR,2′SR,3RS,8a′RS)-2′-Benzoyl-1-hexyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid |

This table illustrates a synthetic route where a carboxylic acid group is incorporated into an indolizine-containing scaffold via a multicomponent [3+2] cycloaddition reaction.

Oxidative Cycloadditions and Cascade Reactions

Cascade reactions involving oxidative cycloadditions offer an efficient pathway to elaborate the indolizine core, creating polycyclic structures in a single step.

A notable example is the visible-light-induced intermolecular [8+2] alkenylation–cyclization of indolizines. mdpi.com In this process, an alkene reacts with the indolizine in the presence of a photosensitizer (e.g., Rose Bengal) and an oxidant (O₂) to form cyclazine derivatives through a cascade reaction. mdpi.com

Palladium catalysis enables similar cascade reactions. For example, the annulation of 1-cyanoindolizine with α,β-unsaturated carboxylic acids, catalyzed by Pd(OAc)₂, proceeds via a cascade involving C-H bond and C=C double bond cleavage to achieve C-3 acylation of the indolizine. mdpi.com Another efficient method for synthesizing highly functionalized indolizines involves a palladium-catalyzed process starting from propargylic pyridines and aroyl chlorides. sci-hub.se The reaction is initiated by the oxidative addition of the aroyl chloride to a Pd(0) complex, forming an acylpalladium species that triggers a 5-endo-dig cyclization cascade. sci-hub.se This method demonstrates high functional group tolerance, with various electron-donating and electron-withdrawing substituents on the aroyl chloride being well-accommodated to produce indolizines in high yields. sci-hub.se

Table 2: Examples of Oxidative Addition/Cyclization Cascade for Indolizine Synthesis

| Propargylic Pyridine Substrate | Aroyl Chloride | Base | Solvent | Yield | Reference |

| 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | 4-Methoxybenzoyl chloride | Et₃N | THF | 95% | sci-hub.se |

| 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | 4-Nitrobenzoyl chloride | Et₃N | THF | 91% | sci-hub.se |

| 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | 4-Fluorobenzoyl chloride | Et₃N | THF | 94% | sci-hub.se |

| 1-(Pyridin-2-yl)prop-2-yn-1-yl pivalate | Thiophene-2-carbonyl chloride | Et₃N | THF | 60% | sci-hub.se |

| 1-(5-Chloropyridin-2-yl)prop-2-yn-1-yl pivalate | Benzoyl chloride | Et₃N | THF | 53% | sci-hub.se |

This table summarizes the synthesis of various indolizine derivatives through a Pd-catalyzed oxidative addition and cyclization cascade, highlighting the reaction's versatility.

C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization is a powerful tool for derivatizing heterocyclic scaffolds. bohrium.com For the indolizine nucleus, electrophilic substitution and many C-H functionalization reactions preferentially occur at the electron-rich C-3 position of the pyrrole-like ring. chim.itbohrium.com To achieve functionalization at other positions, such as C-8, strategies involving cross-coupling reactions are often employed, typically starting from a pre-functionalized indolizine.

A highly effective strategy for functionalizing the C-8 position involves the Suzuki–Miyaura cross-coupling reaction. rsc.org In this approach, an 8-triflylindolizine derivative is coupled with various arylboronic acids in the presence of a palladium catalyst. This method provides a direct route to 8-arylindolizines with yields ranging from 42% to 88%, showcasing its utility for introducing diverse aryl groups at the position of interest. rsc.org

The carboxylic acid group itself can serve as a directing group in transition metal-catalyzed C-H functionalization reactions, providing a strategic advantage for selective transformations. sioc-journal.cn

Table 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-8 Arylation of Indolizines

| Indolizine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 8-Triflyl-1,2,3-triphenylindolizine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 88% | rsc.org |

| 8-Triflyl-1,2,3-triphenylindolizine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 85% | rsc.org |

| 8-Triflyl-1,2,3-triphenylindolizine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 73% | rsc.org |

| 8-Triflyl-1,2,3-triphenylindolizine | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 42% | rsc.org |

This table presents data for the C-8 arylation of an indolizine precursor, a key strategy for synthesizing derivatives of this compound.

Photooxidation Reactions and Uncaging Mechanisms

The indolizine core, while generally stable, is susceptible to photooxidation, a property that has been ingeniously harnessed for developing photo-responsive systems. kyushu-u.ac.jpresearchgate.net Specifically, 3-acylindolizines have been designed as photocages for carboxylic acids and alcohols, which can be released upon irradiation with long-wavelength light. acs.orgnih.gov

The mechanism involves the irradiation of a 3-acyl-2-methoxyindolizine conjugate with red light (e.g., λ = 660 nm) in the presence of a photosensitizer, such as methylene (B1212753) blue. acs.orgnih.gov The photosensitizer generates singlet oxygen, which reacts with the electron-rich indolizine ring. kyushu-u.ac.jpresearchgate.net This triggers an oxidative ring-opening of the indolizine scaffold, leading to the formation of a β-pyridylacrylic acid or ester intermediate and the concomitant release of the caged molecule, such as a carboxylic acid, often in near-quantitative yields within minutes. kyushu-u.ac.jpresearchgate.netacs.org

Interestingly, the substitution pattern on the indolizine ring dictates its reactivity. Research has shown that while many substituted indolizines react with singlet oxygen, 3-benzoyl-1-indolizinecarboxylic acid methyl ester is notably unreactive under these conditions. acs.org However, it can be photooxygenated through an electron transfer mechanism using 9,10-dicyanoanthracene (B74266) (DCA) as a sensitizer. acs.org This alternative pathway involves the indolizine cation radical and a superoxide (B77818) anion radical, leading to different oxidation products. acs.org

Table 4: Red Light-Induced Uncaging of Carboxylic Acids from Indolizine Conjugates

| Caged Molecule | Indolizine Conjugate | Photosensitizer | Light Source | Release Time | Result | Reference |

| Carboxylic Acid (general) | 3-Acyl-2-methoxyindolizine | Methylene Blue | 660 nm LED | < 5 minutes | Near-quantitative release | researchgate.netacs.orgnih.gov |

| Anticancer Drug (Carboxylic Acid) | Indolizine-Drug Conjugate | Methylene Blue | 660 nm LED | Minutes | Quantitative release | nih.gov |

| Phenolic Fluorescent Dye | Indolizine-Dye Conjugate | Methylene Blue | 660 nm LED | Minutes | Quantitative release | nih.gov |

This table summarizes the application of the photooxidation of 3-acylindolizine derivatives for the rapid and efficient release of carboxylic acids.

Advanced Spectroscopic Characterization and Structural Elucidation of Indolizine 8 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis.iucr.orgresearchgate.netacs.orgnih.govbohrium.com

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like indolizine-8-carboxylic acid. elsevier.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic framework of this compound. emerypharma.com The chemical shifts in the ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of the signals reveals the number of protons in each environment. Coupling constants between adjacent protons provide information about the connectivity of the atoms. emerypharma.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. libretexts.org

Two-dimensional (2D) NMR techniques offer a deeper insight into the molecular structure by correlating different nuclei. numberanalytics.com Techniques such as Correlation Spectroscopy (COSY) establish the connectivity between protons that are coupled to each other. emerypharma.comnumberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.pt These 2D NMR methods are crucial for unambiguously assigning all the proton and carbon signals and piecing together the complete connectivity of the this compound molecule. ipb.ptcore.ac.uk For instance, in related indolizine (B1195054) structures, HMBC has been used to identify the linkage points between different parts of the molecule. ipb.pt

The following table provides a hypothetical representation of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for similar indolizine derivatives. acs.orgnih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 7.5 - 7.8 | 120 - 125 |

| 2 | 6.8 - 7.2 | 115 - 120 |

| 3 | 7.0 - 7.4 | 110 - 115 |

| 5 | 8.0 - 8.4 | 125 - 130 |

| 6 | 7.1 - 7.5 | 118 - 122 |

| 7 | 7.6 - 8.0 | 122 - 128 |

| 8a | - | 135 - 140 |

| COOH | 10.0 - 12.0 | 165 - 175 |

Note: This is an illustrative table. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), provides valuable information about the through-space proximity of atoms, which is essential for determining the conformation of the molecule. researchgate.net NOE experiments, such as 1D NOE difference spectroscopy and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal which protons are close to each other in space, even if they are not directly bonded. numberanalytics.comipb.pt This information is critical for understanding the three-dimensional arrangement of the indolizine ring and the orientation of the carboxylic acid group relative to the ring. For example, in studies of other indolizine derivatives, NOE data has been used to confirm the syn or anti conformation around certain bonds. researchgate.net The coplanarity of the carboxylic acid group with the heterocyclic ring can also be inferred from these studies, which can be influenced by steric interactions with adjacent substituents. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.iucr.orgbohrium.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, Raman spectroscopy measures the scattering of light resulting from changes in the polarizability of the molecule. edinst.comnih.gov Together, they provide a detailed fingerprint of the functional groups present in this compound.

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the vibrations of the indolizine ring and the carboxylic acid group.

Indolizine Ring Vibrations:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indolizine ring are expected to be observed in the 1450-1650 cm⁻¹ region.

Ring breathing modes: These vibrations, which involve the expansion and contraction of the entire ring system, will appear at lower frequencies.

Carboxyl Group Vibrations:

O-H stretching: The O-H stretching vibration of the carboxylic acid is typically a broad band in the IR spectrum, appearing in the range of 2500-3300 cm⁻¹, due to hydrogen bonding. rsc.org

C=O stretching: The carbonyl (C=O) stretching vibration is a strong, sharp band in the IR spectrum, usually found between 1680 and 1720 cm⁻¹. rsc.org The exact position can be influenced by hydrogen bonding and the electronic effects of the indolizine ring.

C-O stretching and O-H bending: These vibrations are typically found in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

The following table summarizes the expected characteristic vibrational frequencies for this compound. rsc.orgnih.govmdpi.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxyl O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carboxyl C=O | Stretching | 1680 - 1720 |

| Indolizine Ring C=C, C=N | Stretching | 1450 - 1650 |

| Carboxyl C-O | Stretching | 1210 - 1320 |

| Carboxyl O-H | Bending | 1380 - 1440 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions.core.ac.uknih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. dokumen.pub The conjugation present in the indolizine ring system gives rise to characteristic absorption bands.

Indolizine derivatives are known to exhibit absorption in the UV-Vis region. researchgate.net The conjugation across the indolizine ring typically results in absorption maxima in the range of 280–320 nm. vulcanchem.com More extended π-systems in some indolizine derivatives can lead to absorption at longer wavelengths, between 300 and 500 nm. researchgate.net These absorptions are generally attributed to π→π* electronic transitions, which are typically of high intensity. researchgate.net The position of the carboxylic acid group at the 8-position can influence the electronic distribution and thus the absorption spectrum.

Many indolizine derivatives are also fluorescent, meaning they emit light after being excited by UV or visible light. researchgate.net The emission properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the solvent environment. researchgate.net Indolizine derivatives often exhibit fluorescence emission in the violet-to-blue region of the spectrum. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift, which can be relatively large for some indolizine compounds. researchgate.net

The following table outlines the general absorption and emission properties expected for indolizine derivatives. nih.govresearchgate.net

| Spectroscopic Property | Typical Range for Indolizine Derivatives |

| Absorption Maximum (λmax) | 280 - 500 nm |

| Molar Absorptivity (ε) | ~10⁴ cm⁻¹·M⁻¹ |

| Emission Maximum | Violet-to-Blue region |

It has been noted that for some indolizine derivatives, the introduction of electron-withdrawing groups can influence the fluorescence quantum yield. nih.gov

Solvatochromic and pH Effects on Electronic Spectra

The electronic absorption and emission spectra of indolizine derivatives are sensitive to the surrounding solvent environment and the pH of the medium. While specific experimental data for this compound is limited in the reviewed literature, the behavior of analogous indolizine compounds provides valuable insights into its expected solvatochromic and pH-dependent spectral properties.

Solvatochromic Effects:

Indolizine derivatives are known to exhibit solvatochromism, where the position of their absorption and fluorescence bands shifts with changes in solvent polarity. researchgate.netacs.orgresearchgate.net This phenomenon is often attributed to changes in the dipole moment of the molecule upon electronic excitation. For instance, a positive solvatochromism (a bathochromic or red shift in emission with increasing solvent polarity) is observed in many indolizine-based fluorophores and is indicative of an intramolecular charge transfer (ICT) character in the excited state. acs.orgmdpi.com In such cases, polar solvents stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the energy gap for fluorescence emission.

For ethyl indolizine-8-carboxylate, a closely related derivative, fluorescence emission is reported in the range of 400–450 nm in polar solvents, suggesting that this compound would also be fluorescent and likely display shifts in its emission maximum depending on the solvent used. vulcanchem.com The presence of the carboxylic acid group, a polar substituent, is expected to influence the compound's interaction with solvent molecules.

pH Effects:

The electronic spectra of this compound are anticipated to be significantly influenced by pH due to the presence of the ionizable carboxylic acid group and the basic nitrogen atom in the indolizine ring. The protonation state of these functional groups alters the electronic distribution within the molecule, thereby affecting its absorption and emission properties.

In studies of a related compound, 3-(4-(dimethylamino)phenyl)indolizine-7-carboxylic acid, a noticeable blue shift in the emission wavelength from 529 nm to 473 nm was observed as the pH decreased from 7.0 to 3.0. mdpi.com This hypsochromic shift is attributed to the protonation of the dimethylamino group under acidic conditions, which reduces its electron-donating character and perturbs the intramolecular charge transfer process. mdpi.comnih.gov Conversely, deprotonation of a carboxylic acid group at higher pH can enhance its electron-withdrawing nature, potentially leading to a red-shifted emission. acs.org For some benzo[1,2-b]indolizines, protonation can lead to a dramatic blue shift in fluorescence emission due to the loss of aromaticity. nih.gov

Based on these findings for analogous compounds, the following behavior can be predicted for this compound:

In acidic solution: Protonation of the indolizine nitrogen would likely occur, leading to changes in the absorption and emission spectra. This could result in a hypsochromic (blue) shift.

In basic solution: Deprotonation of the carboxylic acid group to form the carboxylate anion would increase the electron-withdrawing nature of the substituent at position 8. This change is expected to cause a bathochromic (red) shift in the electronic spectra.

A hypothetical representation of the pH-dependent spectral changes for this compound is presented in the table below, based on the behavior of similar compounds.

Table 1: Predicted pH Effects on the Electronic Spectra of this compound

| pH Condition | Predominant Species | Expected Spectral Shift | Rationale |

|---|---|---|---|

| Acidic (pH < 4) | Protonated Indolizine | Hypsochromic (Blue Shift) | Protonation of the ring nitrogen alters the electronic structure. |

| Neutral (pH ~ 7) | Neutral Molecule | Intermediate | Reference state. |

| Basic (pH > 10) | Deprotonated Carboxylate | Bathochromic (Red Shift) | Increased electron-withdrawing effect of the carboxylate group. |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.

High-Resolution Mass Spectrometry (HRMS):

The expected monoisotopic mass of this compound (C₉H₇NO₂) can be calculated with high precision. This value serves as a key identifier in HRMS analysis, typically using electrospray ionization (ESI).

Table 2: Calculated High-Resolution Mass of this compound

| Molecular Formula | Ion Species | Calculated m/z |

|---|---|---|

| C₉H₇NO₂ | [M+H]⁺ | 162.05495 |

| C₉H₇NO₂ | [M-H]⁻ | 160.04041 |

| C₉H₇NO₂ | [M+Na]⁺ | 184.03690 |

Tandem Mass Spectrometry (MS/MS):

The fragmentation of this compound in an MS/MS experiment would depend on the ionization mode.

Positive Ion Mode ([M+H]⁺): In positive ion mode, the protonated molecule would likely undergo fragmentation through the loss of small neutral molecules. A characteristic fragmentation pathway for carboxylic acids is the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), which is equivalent to the loss of the entire carboxyl group (HCOOH, 46 Da). libretexts.org

Negative Ion Mode ([M-H]⁻): In negative ion mode, the deprotonated molecule (carboxylate) would be the precursor ion. A primary and highly characteristic fragmentation for carboxylates is the neutral loss of carbon dioxide (CO₂, 44 Da) through decarboxylation. libretexts.org

A plausible fragmentation pattern for the [M-H]⁻ ion of this compound is the loss of CO₂ to yield an indolizinyl anion at m/z 116.0498.

Table 3: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (calculated) | Neutral Loss |

|---|---|---|---|

| 160.0404 ([M-H]⁻) | [C₈H₆N]⁻ | 116.0498 | CO₂ |

| 162.0550 ([M+H]⁺) | [C₉H₆NO]⁺ | 144.0444 | H₂O |

| 162.0550 ([M+H]⁺) | [C₈H₈N]⁺ | 118.0651 | CO₂ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of crystal structures of closely related indolizine derivatives allows for a detailed prediction of its molecular conformation and intermolecular interactions. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Based on the crystallographic data of various indolizine compounds, it is expected that this compound would crystallize in a common space group, such as a monoclinic or triclinic system. nih.govresearchgate.netresearchgate.net The indolizine ring system itself is planar, a consequence of its aromatic character. mdpi.com

The solid-state packing of this compound would be governed by a combination of intermolecular forces, primarily hydrogen bonding and π-stacking interactions.

Hydrogen Bonding:

The carboxylic acid moiety is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netmdpi.com This dimeric motif is a highly probable feature in the crystal structure of this compound. Additionally, the nitrogen atom of the indolizine ring can act as a hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules.

π-Stacking:

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for related organic molecules. nih.govresearchgate.netresearchgate.net |

| Key Intermolecular Interaction | O-H···O Hydrogen Bond Dimers | Characteristic of carboxylic acids in the solid state. researchgate.netmdpi.com |

| Secondary Interaction | π-π Stacking | Common for planar aromatic systems like indolizine. researchgate.netbldpharm.com |

| Other Potential Interactions | C-H···O and C-H···N Hydrogen Bonds | Presence of multiple acceptor and donor sites. |

Computational and Theoretical Investigations of Indolizine 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. DFT methods are widely used to determine the electronic properties of molecules like indolizine (B1195054) and its derivatives, offering a balance between computational cost and accuracy. uow.edu.au For a molecule such as Indolizine-8-carboxylic acid, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Electronic Structure, Molecular Orbitals, and Reactivity Indices

The electronic structure of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netwuxiapptec.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com For the parent indolizine, DFT calculations have shown it possesses a significant HOMO-LUMO gap, indicating good stability. researchgate.net The HOMO is typically distributed over the five-membered ring, making it the primary site for electrophilic attack, while the LUMO is located across the bicyclic system, indicating sites susceptible to nucleophilic attack. The introduction of a carboxylic acid group at the C8 position would be expected to influence this distribution, likely withdrawing electron density and affecting the energies of the frontier orbitals.

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, quantify the reactivity of a molecule. These indices are instrumental in predicting how this compound would behave in various chemical environments. researchgate.netresearchgate.net

Table 1: Conceptual DFT Reactivity Descriptors This table is illustrative and based on general principles of DFT analysis for heterocyclic compounds, as specific data for this compound is not available.

| Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of the molecule to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netnih.govmdpi.com

For this compound, an MEP map would likely show:

Negative Regions (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the indolizine ring. These areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. mdpi.comresearchgate.net

Positive Regions (Blue): Located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the protons on the aromatic rings. These sites are prone to nucleophilic attack.

The MEP map provides a visual guide to the molecule's reactivity, complementing the insights gained from frontier molecular orbital analysis. researchgate.net

Conformational Analysis and Energy Landscape

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the energy landscape associated with these conformations is key to predicting the molecule's preferred shape and its dynamic behavior. nih.gov

Rotational Barriers and Stereochemical Preferences

For this compound, a key rotational barrier would be associated with the C8-COOH single bond. The rotation of the carboxylic acid group relative to the plane of the indolizine ring would lead to different conformers with varying stabilities.

Computational studies on related substituted indolizines have shown that rotational barriers can be significant, influenced by both steric and electronic effects. nih.gov For instance, steric hindrance between the hydroxyl group of the carboxylic acid and the adjacent hydrogen at the C7 position could influence the preferred orientation. Furthermore, electronic interactions, such as potential intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the ring system, could stabilize certain conformations.

DFT calculations can be used to scan the potential energy surface by systematically rotating the C-COOH bond. This analysis would identify the lowest energy (most stable) conformer and the transition states that connect different conformers, thereby quantifying the energy barriers to rotation. mdpi.com Such studies are essential for understanding the molecule's structural dynamics and how its shape might influence its interactions with biological targets or other molecules. anu.edu.aumsu.edu

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them. nih.govsmu.edu

Energy Profiles and Rate-Determining Steps

For reactions involving this compound, such as electrophilic substitution or reactions at the carboxylic acid group, DFT calculations can be used to construct a detailed energy profile. This profile plots the relative Gibbs free energy against the reaction coordinate, which represents the progress of the reaction. researchgate.net

Computational studies on the synthesis and reactions of indolizine scaffolds have successfully used DFT to dissect reaction pathways, showing, for example, that a radical–radical cross-coupling can be more feasible than a Minisci-type addition in certain synthetic routes. rsc.org A similar analysis for this compound would clarify its reactivity patterns, predict the feasibility of different reaction pathways, and explain observed product distributions. For example, in a reaction like esterification, computational analysis could determine the energy barrier for the nucleophilic attack on the carbonyl carbon and subsequent steps, providing a complete mechanistic picture.

Solvent Effects on Reaction Energetics

Computational chemistry provides critical insights into how the surrounding solvent medium influences the energy landscapes of chemical reactions involving this compound. The energetics of reactions, including transition states and intermediates, can be significantly altered by the polarity and proticity of the solvent. Theoretical models, particularly those employing Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM), are instrumental in quantifying these effects. researchgate.net

In such models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach allows for the calculation of the solvation energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent. For this compound, the presence of both the polar carboxylic acid group and the aromatic indolizine ring system means that its interactions with solvents are complex.

Research on structurally similar molecules, such as quinoline (B57606) carboxylic acids, demonstrates that spectroscopic, structural, and electronic properties are solvent-dependent. researchgate.net For this compound, similar trends are expected. In polar protic solvents like ethanol (B145695) or water, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. These interactions lead to significant stabilization of the ground state and can influence the energy barrier of reactions. In contrast, in non-polar aprotic solvents like benzene, such specific interactions are absent, and stabilization is primarily due to weaker van der Waals forces.

The study of linear solvation energy relationships for the reactivity of carboxylic acids with reactants like diazodiphenylmethane (B31153) has shown that solvent effects can be dissected into contributions from the initial state and the transition state. researchgate.net The signs of coefficients in multiparameter equations can elucidate the proposed reaction mechanism. For reactions involving this compound, it is anticipated that polar solvents would stabilize charged intermediates or transition states more effectively than non-polar solvents, thereby lowering the activation energy and accelerating the reaction rate.

Table 1: Conceptual Solvent Effects on the Properties of this compound This table illustrates the expected qualitative effects of different solvent environments on the molecule based on theoretical principles and studies of analogous compounds.

| Property | Gas Phase (Reference) | Non-Polar Solvent (e.g., Benzene) | Polar Aprotic Solvent (e.g., DMSO) | Polar Protic Solvent (e.g., Water) |

| Ground State Energy | Highest | Lowered | Significantly Lowered | Most Significantly Lowered |

| Dipole Moment | Lowest | Slightly Increased | Moderately Increased | Significantly Increased |

| C=O Bond Length | Shortest | Slightly Elongated | Moderately Elongated | Most Elongated (H-bonding) |

| Reaction Activation Energy | Highest | High | Lowered | Significantly Lowered |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) from Theoretical Models

Theoretical models are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound. Computational methods, especially DFT, can calculate various molecular properties that correlate directly with experimental spectra such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy. researchgate.net These predictions are crucial for structure elucidation and for understanding the electronic structure of novel compounds. researchgate.netlew.ro

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, key vibrational modes include the O-H stretching and C=O stretching of the carboxylic acid group, as well as C-H and C=C stretching from the aromatic indolizine core. Computational studies on indole-2-carboxylic acid have shown excellent concordance between computed and experimentally obtained infrared spectra. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to a strong agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Calculations are typically performed on the optimized geometry of the molecule. The predicted shifts for the protons and carbons on the indolizine ring and the carboxylic acid group can help assign peaks in experimental spectra and confirm the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can predict the λ_max values corresponding to π → π* transitions within the conjugated indolizine system. The calculations can also reveal intramolecular charge transfer characteristics, which are important for understanding the molecule's bioactivity and optical properties. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative Indolizine Structure This table presents typical theoretically predicted spectroscopic values for key functional groups found in this compound, based on computational studies of related heterocyclic compounds.

| Spectrum | Feature | Predicted Value Range |

| IR | Carbonyl (C=O) Stretch | 1680 - 1720 cm⁻¹ |

| IR | Hydroxyl (O-H) Stretch | 3300 - 3500 cm⁻¹ (broad) |

| ¹H NMR | Aromatic Protons (Indolizine Ring) | 6.5 - 8.5 ppm |

| ¹H NMR | Carboxylic Acid Proton (COOH) | 10.0 - 13.0 ppm (deshielded) |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 180 ppm |

| UV-Vis | π → π* Transition (λ_max) | 350 - 450 nm |

Molecular Dynamics and Docking Simulations for Interaction Analysis (Preclinical Context)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in the preclinical phase of drug discovery to investigate how a ligand, such as an this compound derivative, interacts with a biological target, typically a protein or enzyme. researchgate.net These methods predict the binding mode, affinity, and stability of the ligand-protein complex, providing a rationale for observed biological activity and guiding the design of more potent compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to the active site of a target protein. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The output is typically a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a more favorable interaction. nih.govresearchgate.net For derivatives of this compound, docking studies can elucidate how the carboxylic acid group forms key hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in an active site, while the flat indolizine ring engages in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability and dynamics of the ligand-protein complex over time (typically nanoseconds to microseconds). nih.gov MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the surrounding solvent. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein become more or less flexible upon ligand binding. nih.gov

These simulations are crucial for validating docking results and understanding the structural basis of a compound's mechanism of action. For instance, studies on indole (B1671886) derivatives targeting enzymes like cyclooxygenase-2 (COX-2) or bacterial proteins have successfully used these methods to predict binding affinities that correlate well with in vitro experimental results. researchgate.netmdpi.com

Table 3: Representative Molecular Docking Results for an Indolizine-like Compound against a Hypothetical Kinase Target This table illustrates the type of data generated from a molecular docking study, showing the predicted binding affinity and key interactions.

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound Derivative | -8.5 | LYS-78 | Hydrogen Bond (via Carboxylate) |

| GLU-95 | Salt Bridge (via Carboxylate) | ||

| PHE-150 | π-π Stacking (via Indolizine Ring) | ||

| Reference Inhibitor | -9.2 | LYS-78, ASP-151 | Hydrogen Bonds |

| PHE-150 | π-π Stacking |

Exploration of Biological Activities and Structure Activity Relationships Preclinical Focus